![molecular formula C10H12ClF3N4O B2712341 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide CAS No. 332361-09-8](/img/structure/B2712341.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is a chemical compound that can be purchased from various suppliers123. However, detailed information about this specific compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine and hydrazide4. However, specific synthesis methods for this compound are not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is not explicitly provided in the search results. However, based on its name, it can be inferred that it contains a pyridine ring with a trifluoromethyl group and a chlorine atom, attached to a butanohydrazide group via an amino linkage.Chemical Reactions Analysis
Specific chemical reactions involving “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain. However, compounds with trifluoromethyl groups are known to undergo various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain.Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Potential
Research conducted by Bondock and Gieman (2015) illustrates the utility of related compounds in synthesizing a range of derivatives with significant antibacterial and anticancer properties. By manipulating the chemical structure through various synthetic routes, compounds exhibiting potent activity against S. aureus and a broad spectrum of tumor cell lines were developed, underscoring the potential of such molecules in medical chemistry (Bondock & Gieman, 2015).
Antimicrobial Activity
Another study by Mickevičienė et al. (2015) demonstrated the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties that exhibited good antimicrobial activity against both bacterial and fungal species, suggesting the versatility of this chemical backbone in generating potent antimicrobial agents (Mickevičienė et al., 2015).
Mosquito Larvicidal and Antibacterial Properties
The study by Castelino et al. (2014) highlighted the synthesis of novel thiadiazolotriazin-4-ones from related structures, which displayed moderate mosquito larvicidal and antibacterial activities. This research points to the potential of such compounds in developing new agents for controlling mosquito populations and bacterial infections (Castelino et al., 2014).
Synthesis of Triazolopyridines
Reichelt et al. (2010) described a palladium-catalyzed method to synthesize triazolopyridines, showcasing the chemical versatility of hydrazides in creating heterocyclic compounds that could have various biological applications (Reichelt et al., 2010).
Safety And Hazards
Specific safety and hazard information for “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is not readily available in the public domain. However, compounds with similar structures can be hazardous. For example, 3-chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with warnings of harm if swallowed and harmful effects to aquatic life5.
Direcciones Futuras
The future directions for the use and study of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain. However, given the interest in trifluoromethylated compounds in the pharmaceutical industry and agrochemicals4, it’s possible that this compound could have potential applications in these areas.
Please note that this analysis is based on the limited information available in the public domain and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.
Propiedades
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4O/c11-7-4-6(10(12,13)14)5-17-9(7)16-3-1-2-8(19)18-15/h4-5H,1-3,15H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBNRJJDWCZXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

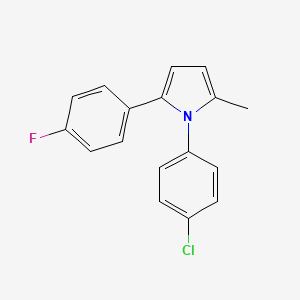
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)
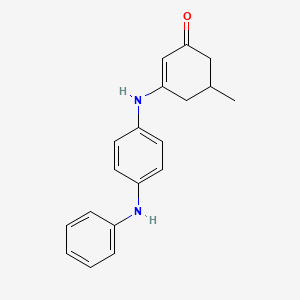
![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
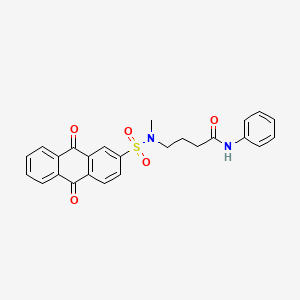
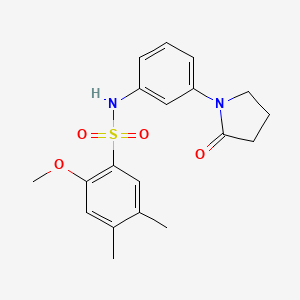
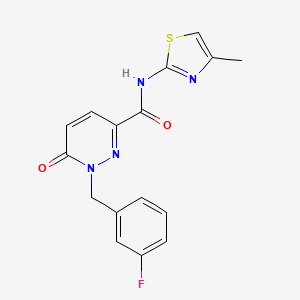
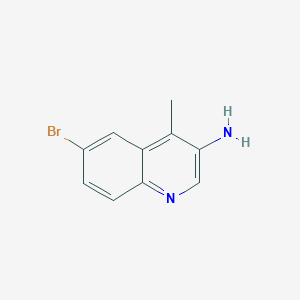
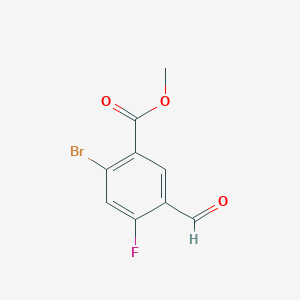
![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)
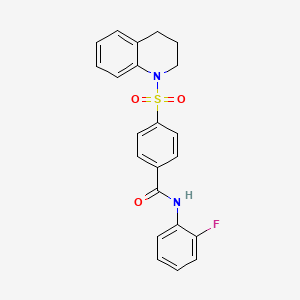
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)